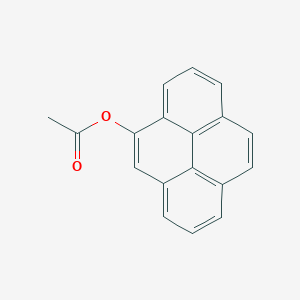

Pyren-4-yl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12O2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

pyren-4-yl acetate |

InChI |

InChI=1S/C18H12O2/c1-11(19)20-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 |

InChI Key |

BUKGHQNDJYHIBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Pyren 4 Yl Acetate and Analogous Pyrene Esters

O-Acetylation Strategies for Hydroxylated Pyrene (B120774) Precursors

A primary and direct route to pyren-4-yl acetate (B1210297) involves the O-acetylation of a hydroxylated pyrene, specifically 1-hydroxypyrene (B14473) (also known as pyren-1-ol). This transformation is a common and fundamental reaction in organic synthesis.

Direct Esterification Approaches and Reaction Optimization

Direct esterification is a foundational method for synthesizing pyren-4-yl acetate. This typically involves reacting 1-hydroxypyrene with an acetylating agent. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst to facilitate the reaction.

In one documented approach, the acetylation of pyrene-1,2-dione (B14662929) and pyrene-4,5-dione (B1221838) to their respective diacetates, pyrene-1,2-diyl diacetate and pyrene-4,5-diyl diacetate, is achieved through established procedures. nih.gov These diacetate esters can then be selectively hydrolyzed to yield the desired mono-hydroxylated pyrene, which can subsequently be re-acetylated if needed. nih.gov The choice of solvent and reaction temperature are critical parameters that are optimized to maximize yield and minimize side reactions.

A notable synthesis of 4,5-dimethoxy-1-acetoxypyrene involved the oxidation of 1-acetyl-4,5-dimethoxypyrene using a catalytic amount of m-chloroperoxybenzoic acid (m-CPBA). nsf.gov This reaction, a Baeyer-Villiger oxidation, converts the ketone into an ester. The subsequent hydrolysis of this acetate provides access to the corresponding hydroxypyrene. nsf.gov

Catalytic Systems for Acetate Group Incorporation

Various catalytic systems have been developed to improve the efficiency and selectivity of acetylation reactions on the pyrene scaffold. These catalysts can activate either the hydroxyl group of the pyrene precursor or the acetylating agent.

Trifluoromethanesulfonic acid (TfOH) has been demonstrated as a potent catalyst for acylation reactions. mdpi.com While often used for C-acylation on electron-rich aromatic rings like pyrene, its high acidity can also promote O-acylation under specific conditions. mdpi.com The use of such strong acid catalysts requires careful control of reaction conditions to prevent undesired side reactions or degradation of the pyrene core.

In the context of enzymatic catalysis, N-hydroxyarylamine O-acetyltransferases (NHOATs) are known to catalyze the acetylation of hydroxylamine (B1172632) derivatives. nih.govwho.int While this is primarily a biological process, it highlights the potential for biocatalytic approaches in the synthesis of acetylated aromatic compounds.

Regioselective Synthesis of this compound

The regioselectivity of reactions on the pyrene core is a significant challenge due to the presence of multiple reactive sites. The 1, 3, 6, and 8 positions are electronically favored for electrophilic attack, while the 4, 5, 9, and 10 positions (K-region) exhibit more alkene-like reactivity. nsf.govrsc.orgacs.org

One strategy to achieve regioselective synthesis involves the use of a tetrahydropyrene (THPy) intermediate. By reducing pyrene to 4,5,9,10-tetrahydropyrene (B1329359), the reactivity is shifted to the 2 and 7 positions. rsc.org Subsequent functionalization and re-aromatization can provide access to specific isomers that are difficult to obtain directly.

Another approach involves functionalizing the K-region first. For instance, the synthesis of 1,2,4,5- and 1,2,9,10-tetrasubstituted pyrenes has been achieved by initially functionalizing the K-region of pyrene. nsf.govresearchgate.net Bromination, acylation, and formylation reactions can exhibit moderate to high regioselectivity, allowing for the controlled introduction of functional groups. nsf.govresearchgate.net For example, the acylation of 4,5-dimethoxypyrene with acetyl chloride was found to be regioselective, leading to the formation of 1-acetyl-4,5-dimethoxypyrene. nsf.gov

Multicomponent Reaction Pathways Utilizing Acetylated Pyrene Scaffolds

Multicomponent reactions (MCRs) offer an efficient means to construct complex molecules in a single step. Acetylated pyrene derivatives, such as 1-acetylpyrene, can serve as key building blocks in these reactions.

For example, a domino four-component condensation reaction of 1-acetylpyrene, an aromatic aldehyde, a propanenitrile derivative, and ammonium (B1175870) acetate in acetic acid has been developed to synthesize poly-functionalized nicotinonitriles incorporating the pyrene moiety. rsc.org This strategy allows for the rapid assembly of complex heterocyclic structures from simple, acetylated pyrene precursors. rsc.org Similarly, MCRs involving isatins, amino acids, and pyrene-containing dipolarophiles have been used to create novel spirooxindole-pyrrolidine hybrids. uc.ptresearchgate.netacs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Acetylpyrene | Aromatic Aldehyde | 3-Oxopropanenitrile Derivative | Ammonium Acetate | Poly-functionalized Nicotinonitriles | rsc.org |

| (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one | Isatin Derivative | Sarcosine | - | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] | acs.org |

Advanced Organic Synthesis Techniques for Pyrene-Ester Linkages

Modern organic synthesis provides a range of advanced techniques for the formation of ester linkages, which can be applied to the synthesis of this compound and its analogs. These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional esterification methods.

One such technique is the use of palladium-catalyzed oxidative boronate coupling, which has been employed in the synthesis of macrocyclic structures containing ester functionalities. auburn.edu While not directly applied to this compound in the provided context, this methodology represents a powerful tool for forming C-O bonds.

Another advanced approach involves the use of iridium-catalyzed C-H borylation. This method allows for the direct introduction of a boryl group onto the pyrene core, which can then be converted into a variety of functional groups, including hydroxyl groups that can be subsequently acetylated. mdpi.comacs.org This sequential borylation and substitution strategy provides a versatile route to specifically substituted pyrene derivatives. acs.org

Post-Synthetic Modification of Pyrene Derivatives to Introduce Acetate Functionality

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups onto a pre-existing molecular scaffold or material. This approach is particularly useful for complex systems like polymers and metal-organic frameworks (MOFs).

In the context of polymers, a common PSM route involves the reaction between an activated ester on a polymer backbone and a primary amine-functionalized pyrene derivative. mdpi.com This allows for the covalent attachment of pyrene moieties to the polymer chain. Conversely, a polymer with pendant pyrene groups could potentially be functionalized to introduce acetate groups.

A more direct example involves the post-synthetic modification of covalent organic frameworks (COFs). researchgate.netrsc.org For instance, a COF with imine linkages can be reduced to the corresponding amine-linked framework. These amine groups can then be further functionalized. rsc.org While the specific introduction of an acetate group via PSM on a pyrene-based COF is not detailed, this strategy provides a viable pathway for such a transformation. For example, a hydroxyl-functionalized pyrene building block could be incorporated into a COF, and the hydroxyl groups could then be acetylated post-synthetically.

| Methodology | Key Precursor | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Direct O-Acetylation | 1-Hydroxypyrene | Acetic Anhydride, Acetyl Chloride | This compound | nih.gov |

| Baeyer-Villiger Oxidation | 1-Acetyl-4,5-dimethoxypyrene | m-CPBA | 4,5-Dimethoxy-1-acetoxypyrene | nsf.gov |

| Multicomponent Reaction | 1-Acetylpyrene | Aldehydes, Nitriles, Ammonium Acetate | Pyrene-containing Heterocycles | rsc.org |

| Sequential Borylation/Substitution | Pyrene | [Ir(OMe)COD]₂, B₂pin₂ | Functionalized Pyrenes | mdpi.comacs.org |

| Post-Synthetic Modification | Pyrene-functionalized Polymer/COF | - | Acetate-functionalized Pyrene Material | mdpi.com |

Analytical Purity Assessment in Pyrenyl Acetate Synthesis

The conclusive validation of a successful synthesis for this compound, or any analogous pyrene ester, hinges on a meticulous assessment of its purity. This critical step ensures the final product is devoid of residual starting materials, reagents, or undesired by-products. A multi-faceted analytical approach, combining powerful chromatographic and spectroscopic techniques, is conventionally implemented to unequivocally confirm the structural identity and quantify the purity of the synthesized ester.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for purity evaluation. blackmeditjournal.orgprimescholars.com Typically, analyses are performed on a reversed-phase system, often utilizing a C18 column with a mobile phase composed of an acetonitrile (B52724) and water gradient. blackmeditjournal.orgnih.gov The purity of the this compound is determined by the relative area of its corresponding peak in the chromatogram, with standards for research-grade materials often exceeding 95-98%. blackmeditjournal.orgchromatographyonline.com The retention time is a key identifier, and detection is commonly achieved using a UV or diode-array detector, where pyrene derivatives show strong absorbance. blackmeditjournal.orgprimescholars.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation and purity confirmation. benthamopen.com Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. For this compound, the ¹H NMR spectrum is expected to show a characteristic singlet for the acetyl methyl protons (–COCH₃). The complex multiplet signals in the aromatic region confirm the pyrene ring structure and its substitution pattern. Critically, the absence of the broad hydroxyl proton signal from the precursor, 4-hydroxypyrene, signifies the completion of the esterification reaction.

Mass Spectrometry (MS) serves to verify the molecular weight of the synthesized compound. cedre.fr Techniques like electrospray ionization (ESI) are used to generate ions that can be analyzed. mdpi.com The resulting mass spectrum for this compound would be expected to show a prominent peak corresponding to its molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. researchgate.netresearchgate.net This data provides strong evidence for the successful synthesis of the target molecule.

Elemental Analysis offers a fundamental measure of purity by comparing the experimentally determined elemental composition (percentage of carbon, hydrogen, and oxygen) against the theoretically calculated values for the compound's molecular formula (C₁₈H₁₂O₂). A close agreement between the found and calculated percentages provides a high degree of confidence in the sample's purity. acadiau.ca

The collective data from these methods provides a comprehensive profile for the synthesized this compound.

Table 1: Summary of Analytical Data for Purity Assessment of this compound

| Analytical Technique | Parameter | Typical Expected Result for this compound |

| HPLC (Reversed-Phase) | Purity (Peak Area %) | >95% blackmeditjournal.orgchromatographyonline.com |

| Retention Time | Characteristic for the compound under specific column and mobile phase conditions. blackmeditjournal.org | |

| ¹H NMR | Chemical Shift (δ) | Acetyl Protons (s, 3H), Aromatic Protons (m, 9H). benthamopen.com |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon, Acetyl Carbon, Aromatic Carbons. rsc.org |

| Mass Spectrometry | Mass-to-charge ratio (m/z) | Peak corresponding to the molecular weight, often as [M+H]⁺. researchgate.netresearchgate.net |

| Elemental Analysis | Elemental Composition | %C, %H values in close agreement with theoretical calculation for C₁₈H₁₂O₂. acadiau.ca |

Advanced Spectroscopic and Structural Elucidation Research of Pyren 4 Yl Acetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Pyren-4-yl acetate (B1210297), a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive map of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Stereochemical Insights

Proton NMR (¹H NMR) spectroscopy offers detailed information about the electronic environment of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of Pyren-4-yl acetate, the aromatic protons of the pyrene (B120774) ring system resonate in the downfield region, generally between δ 7.8 and 8.3 ppm. The methyl protons of the acetate group, being in a more shielded environment, appear as a distinct singlet in the upfield region, typically around δ 2.5 ppm. The specific chemical shifts and coupling constants of the pyrene protons are crucial for confirming the substitution pattern and understanding the electronic effects of the acetate group on the aromatic system.

No specific ¹H NMR data for this compound was found in the search results. The provided information is based on general principles of NMR spectroscopy and data for similar pyrene derivatives. acs.orguminho.ptspectrabase.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the acetate group is readily identified by its characteristic downfield shift, typically in the range of δ 168-172 ppm. The methyl carbon of the acetate group appears at a much higher field, usually around δ 21 ppm. The sp²-hybridized carbons of the pyrene ring system give rise to a series of signals in the aromatic region of the spectrum, generally between δ 120 and 135 ppm. Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon atom. libretexts.org

Specific ¹³C NMR data for this compound was not available in the provided search results. The information is based on established ranges for similar functional groups and carbon frameworks. acs.orglibretexts.orgchinesechemsoc.org

Two-Dimensional NMR Correlation Experiments (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would be used to trace the connectivity of the protons around the pyrene ring system. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of protonated carbons in the pyrene ring by linking the ¹H and ¹³C signals. mdpi.comresearchgate.netuni-freiburg.de

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbon and proton atoms (typically over two to three bonds). HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different spin systems. For instance, a correlation between the methyl protons of the acetate group and the carbonyl carbon, as well as between the pyrene protons and the ester-linked pyrene carbon, would definitively confirm the structure of this compound. mdpi.comresearchgate.netmdpi.com

While the principles of these 2D NMR techniques are well-established, specific experimental data for this compound was not found. mdpi.comresearchgate.netuni-freiburg.demdpi.com

Mass Spectrometric Investigations for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The molecular weight of this compound is 260.3 g/mol . nih.gov

In a typical mass spectrum of this compound, a prominent peak corresponding to the molecular ion [M]⁺ would be expected. The fragmentation pattern under electron ionization (EI) would likely involve the characteristic loss of the acetyl group. A common fragmentation pathway for acetate esters is the cleavage of the C-O bond, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Another significant fragmentation would be the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion, resulting in a fragment corresponding to 4-hydroxypyrene. libretexts.orgresearchgate.net The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. acdlabs.com

Detailed mass spectrometry fragmentation data for this compound was not explicitly available in the search results. The described fragmentation is based on the known behavior of acetate esters in mass spectrometry. libretexts.orgresearchgate.net

Infrared Spectroscopy for Vibrational Mode Analysis of Acetate Functionality

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. For this compound, the most characteristic absorption band is that of the carbonyl (C=O) stretching vibration of the ester group. This typically appears as a strong, sharp peak in the region of 1760-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage would also be present, usually in the 1250-1000 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyrene ring are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Specific IR spectra for this compound were not found. The provided frequency ranges are based on standard IR correlation tables for esters and aromatic compounds. chemrxiv.org

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure for a compound closely related to this compound, specifically pyren-1-yl acetate, has been reported. nih.gov For this compound, a crystallographic study would reveal the precise geometry of the pyrene and acetate moieties and how the molecules pack together in the crystal lattice. This packing is influenced by intermolecular forces such as π-π stacking interactions between the pyrene rings of adjacent molecules.

The crystal structure of pyren-1-yl acetate was determined to have a P 21 21 21 space group with the following unit cell dimensions: a = 5.4969 Å, b = 10.7350 Å, and c = 22.1474 Å, with α, β, and γ angles all being 90°. nih.gov

Table 1: Crystallographic Data for Pyren-1-yl Acetate nih.gov

| Parameter | Value |

| Formula | C₁₈H₁₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.4969 |

| b (Å) | 10.7350 |

| c (Å) | 22.1474 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Computational and Theoretical Chemistry of Pyren 4 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Pyren-4-yl acetate (B1210297), DFT calculations are crucial for understanding its ground state properties, which dictate its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps in predicting the reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

For Pyren-4-yl acetate, the HOMO is expected to be primarily localized on the electron-rich pyrene (B120774) ring, which acts as the electron donor. In contrast, the LUMO would likely have significant contributions from the acetate group, which is electron-withdrawing. The distribution of electron density in these orbitals determines the sites susceptible to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Theoretical studies on similar pyrene derivatives have shown that the HOMO-LUMO energy gap can be tuned by modifying substituents on the pyrene core. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital (FMO) Data for this compound (Illustrative) This table presents illustrative data based on typical values for similar pyrene derivatives.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 to -2.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.0 | A measure of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. proteopedia.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.id

In the case of this compound, the MEP map would likely show a high electron density (red) around the oxygen atoms of the acetate group, making them potential sites for interaction with electrophiles. The hydrogen atoms and parts of the pyrene ring might exhibit a more positive potential (blue), suggesting their susceptibility to nucleophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. uci.edu It is particularly useful for calculating electronic transition energies, which correspond to the absorption of light and are observed in UV-visible spectroscopy. researchgate.netresearchgate.net

For this compound, TD-DFT calculations can predict its absorption spectrum, identifying the wavelengths at which electronic transitions occur. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The nature of these transitions, such as π-π* or n-π* transitions, can be elucidated, providing a deeper understanding of the molecule's photophysical properties. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net For this compound, MD simulations can provide valuable information about its conformational flexibility and the dynamics of the acetate group relative to the rigid pyrene core. These simulations can reveal the preferred orientations and rotational barriers of the acetate substituent, which can influence its reactivity and intermolecular interactions. tubitak.gov.tr

Analysis of Intermolecular Interactions and Supramolecular Assembly Tendencies

The pyrene moiety is well-known for its ability to form strong π-π stacking interactions, which often leads to the formation of ordered supramolecular structures. rsc.orgrsc.org Computational analysis of the intermolecular interactions of this compound can predict its tendency to self-assemble. Methods such as DFT can be used to calculate the interaction energies between molecules, identifying the most stable packing arrangements. These studies often reveal the importance of π-π stacking, hydrogen bonding, and other non-covalent interactions in directing the supramolecular assembly. acs.orgacs.org The presence of the acetate group could introduce additional hydrogen bonding capabilities, further influencing the packing structure.

Theoretical Studies on Reaction Mechanisms and Transition States in this compound Transformations

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. beilstein-journals.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction. For instance, the hydrolysis of the ester group in this compound could be studied theoretically to understand the step-by-step process and the role of catalysts. acs.org Such studies provide a detailed atomistic view of the reaction pathway, which is often difficult to obtain through experimental methods alone.

Photophysical Research of Pyren 4 Yl Acetate Derivatives

Electronic Absorption Spectroscopy for Ground State Electronic Transitions

The electronic absorption spectra of pyrene (B120774) derivatives, including those structurally related to Pyren-4-yl acetate (B1210297), typically exhibit characteristic bands in the UV-A region. These absorptions are attributed to spin and symmetry-allowed ¹π–π* electronic transitions. rsc.org The molar absorptivity coefficients (ε) for these transitions are generally in the range of 10⁴ M⁻¹cm⁻¹, indicative of strongly allowed transitions. rsc.org

In many pyrene derivatives, the absorption maxima show little to no significant shift with changes in solvent polarity, indicating a lack of strong solvatochromic effects in the ground state. rsc.org This suggests that the charge transfer character in the ground state is almost absent. rsc.org For instance, in a study of various pyrene derivatives, only a small solvatochromic effect of approximately 450 cm⁻¹ was observed in the absorption spectra. rsc.org

Table 1: Electronic Absorption Data for Selected Pyrene Derivatives

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Pyrenylamino acid derivative 5 | Ethanol (B145695) | 345 | 35,000 |

| Pyrenylamino acid derivative 5 | Ethyl Acetate | 345 | 36,000 |

| Pyrenylamino acid derivative 5 | Dichloromethane | 345 | 38,000 |

| Pyrenylamino acid derivative 5 | Acetonitrile (B52724) | 344 | 36,000 |

| Pyrenylamino acid derivative 5 | N,N-Dimethylformamide | 346 | 35,000 |

| Pyrenylamino acid derivative 5 | Dimethylsulfoxide | 348 | 34,000 |

Data for pyrenylamino acid derivative 5 is included as a representative example of a monosubstituted pyrene derivative. uminho.pt

Steady-State Fluorescence Emission Studies of Pyren-4-yl Acetate

The fluorescence properties of pyrene derivatives are particularly noteworthy, often displaying structured emission spectra and sensitivity to the local environment.

Fluorescence Quantum Yield Determination Methodologies

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is typically determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. nih.gov For pyrene derivatives, common standards include 9,10-diphenylanthracene (B110198) and 1-pyrenebutyric acid. uminho.ptnih.gov The quantum yields can be influenced by the molecular structure and the solvent environment. For example, some pyrene derivatives exhibit high quantum yields, underscoring their potential as efficient emitters. mdpi.com

Table 2: Fluorescence Quantum Yields for a Representative Pyrenylamino Acid Derivative

| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) |

| Pyrenylamino acid derivative 5 | Ethanol | 0.35 |

| Pyrenylamino acid derivative 5 | Ethyl Acetate | 0.30 |

| Pyrenylamino acid derivative 5 | Dichloromethane | 0.25 |

| Pyrenylamino acid derivative 5 | Acetonitrile | 0.32 |

| Pyrenylamino acid derivative 5 | N,N-Dimethylformamide | 0.31 |

| Pyrenylamino acid derivative 5 | Dimethylsulfoxide | 0.28 |

Data for pyrenylamino acid derivative 5 is relative to 9,10-diphenylanthracene in ethanol (Φ_F = 0.95). uminho.pt

Solvatochromic Effects on Emission Spectra in Various Solvent Environments

In contrast to the absorption spectra, the fluorescence emission of many pyrene derivatives exhibits significant solvatochromism. A bathochromic (red) shift in the emission maxima is often observed with increasing solvent polarity. rsc.org This phenomenon indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. rsc.org This stabilization in the excited state can be attributed to a greater degree of electron delocalization or an intramolecular charge transfer (ICT) character. rsc.org The sensitivity of the emission spectrum to solvent polarity, particularly the ratio of the intensities of the first and third vibronic bands (I₁/I₃), is a well-known characteristic of the pyrene fluorophore and is utilized in the "Py scale" of solvent polarities. uminho.pt

For example, a study on pyrene derivatives with sulfide, sulfoxide, and sulfone groups showed a significant redshift in emission, ranging from 36 to 85 nm, as the solvent polarity increased. rsc.org Similarly, another pyrene derivative, PyPI-Py, displayed an emission peak at 420 nm in nonpolar n-hexane, which shifted to 480 nm in the highly polar solvent acetonitrile. chinesechemsoc.org

Table 3: Solvatochromic Effects on the Emission of a Representative Pyrenylamino Acid Derivative

| Compound | Solvent | Emission Maxima (λ_em, nm) |

| Pyrenylamino acid derivative 5 | Ethanol | 377, 397 |

| Pyrenylamino acid derivative 5 | Ethyl Acetate | 376, 396 |

| Pyrenylamino acid derivative 5 | Dichloromethane | 376, 396 |

| Pyrenylamino acid derivative 5 | Acetonitrile | 376, 396 |

| Pyrenylamino acid derivative 5 | N,N-Dimethylformamide | 378, 398 |

| Pyrenylamino acid derivative 5 | Dimethylsulfoxide | 382, 402 (sh) |

sh: shoulder. uminho.pt

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Analysis

Time-resolved fluorescence spectroscopy is employed to determine the excited-state lifetimes (τ_f) of fluorescent molecules. For pyrene and its derivatives, these lifetimes are often in the nanosecond range and can be influenced by the solvent and the presence of quenchers like oxygen. uminho.pt Measurements are typically performed using techniques like time-correlated single photon counting (TCSPC). mdpi.com

For instance, the fluorescence decay of a monopyrenylamino acid derivative was found to be monoexponential, with lifetimes similar to that of pure pyrene in the same solvents. uminho.pt In deoxygenated ethanol, a lifetime of around 160 ns was measured, while in ethyl acetate, it was approximately 120 ns. uminho.pt These lifetimes are known to be significantly affected by the presence of residual oxygen. uminho.pt

Table 4: Excited-State Lifetimes for a Representative Pyrenylamino Acid Derivative

| Compound | Solvent | Emission Wavelength (λ_em, nm) | Lifetime (τ, ns) |

| Pyrenylamino acid derivative 5 | Ethanol | 380 | ~160 |

| Pyrenylamino acid derivative 5 | Ethyl Acetate | 380 | ~120 |

Lifetimes were measured after deoxygenation by nitrogen bubbling. uminho.pt

Investigation of Excimer and Exciplex Formation in Concentrated Solutions or Aggregates

A hallmark of the pyrene fluorophore is its ability to form excimers—excited-state dimers—at high concentrations or when two pyrene moieties are in close proximity. uminho.pt Excimer formation is characterized by the appearance of a broad, structureless emission band at a longer wavelength (typically around 450-500 nm) compared to the structured monomer emission (around 370-400 nm). instras.comacs.org This phenomenon is dependent on the distance and orientation between the pyrene units. arxiv.orgrsc.org

The formation of excimers is a dynamic process that depends on the diffusion of molecules in solution. arxiv.org In the solid state, the crystal packing determines the proximity of pyrene moieties, and thus whether monomer or excimer emission is observed. acs.org For example, a bipyrenylamino acid derivative has been shown to display a prominent excimer emission band near 460 nm in various solvents due to the presence of two pyrene units within the same molecule. uminho.pt

Intramolecular Charge Transfer (ICT) Characteristics of this compound Systems

The concept of intramolecular charge transfer (ICT) is crucial for understanding the photophysical behavior of many donor-acceptor substituted pyrene derivatives. acs.org Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part, leading to a charge-separated excited state. mdpi.com This ICT state is often more polar than the ground state, which explains the significant solvatochromic shifts observed in the emission spectra. rsc.org

The efficiency of ICT can be influenced by the nature of the donor and acceptor groups, the linker connecting them, and the solvent polarity. mdpi.comresearchsquare.com In some systems, the ICT state can lead to dual fluorescence, where both a locally excited (LE) state and an ICT state emit. In other cases, the ICT process can be a non-radiative decay pathway, leading to fluorescence quenching. beilstein-journals.org The presence of an ICT state has been confirmed in various pyrene-based systems through the observation of large Stokes shifts and solvatochromic fluorescence. chinesechemsoc.orgmdpi.com For instance, in a terpyridine-bis-pyrene system, an optical electron transfer from the pyrene donor to the terpyridyl acceptor was observed in polar media, displaying both charge transfer absorption and emission. mdpi.com

Chemical Reactivity and Transformation Studies of Pyren 4 Yl Acetate

Hydrolysis Kinetics and Mechanism of the Acetate (B1210297) Ester Linkage

The hydrolysis of Pyren-4-yl acetate involves the cleavage of the ester linkage to yield 4-hydroxypyrene and acetic acid. This reaction can be catalyzed by either acid or base. The general mechanism for acid-catalyzed ester hydrolysis proceeds through a series of equilibrium steps. youtube.com Initially, the carbonyl oxygen of the acetate group is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer, the alcohol moiety (4-hydroxypyrene) is eliminated, and subsequent deprotonation of the resulting carbonyl group regenerates the acid catalyst and forms acetic acid. youtube.com

While specific kinetic data for the hydrolysis of this compound is not extensively documented in the literature, studies on similar fluorescent pyrene-acyl esters provide valuable insights. Research on the enzymatic hydrolysis of esters of pyrenedecanoic acid and pyrenebutanoic acid has shown that the rate of hydrolysis is influenced by the length of the acyl chain. nih.gov For instance, esters with shorter acyl chains, such as those derived from pyrenebutanoic acid, were found to hydrolyze at a higher rate than those with longer chains like pyrenedecanoic acid esters. nih.gov This suggests that steric factors and the hydrophobicity of the acyl group can play a significant role in the kinetics of the hydrolysis reaction. The pH of the medium is also a critical factor, with optimal enzymatic activity for similar esters observed between pH 7.5 and 8.0. nih.gov

The transition state of the acid-catalyzed hydrolysis of acetate esters involves a significant redistribution of charge. The acidity of this transition-state complex is influenced by substituents on both the acyl and the alcohol portions of the ester. Electron-withdrawing groups tend to increase the acidity of the transition state. From the pKa of various transition-state complexes, the vibrational frequency of the carbonyl group in the transition state has been estimated to be approximately 1300 ± 100 cm⁻¹. researchgate.net

Table 1: Factors Influencing Ester Hydrolysis Rates in Pyrene (B120774) Derivatives

| Factor | Observation | Implication for this compound | Reference |

| Acyl Chain Length | Shorter acyl chains lead to faster enzymatic hydrolysis rates in pyrene-based esters. | The short acetyl group in this compound suggests it would be susceptible to rapid hydrolysis under appropriate conditions. | nih.gov |

| pH | Optimal pH for enzymatic hydrolysis of related esters is 7.5-8.0. | Hydrolysis is expected to be efficient under slightly alkaline or neutral conditions, particularly if enzyme-catalyzed. | nih.gov |

| Catalyst | Reaction is catalyzed by acid or base. | The hydrolysis rate can be controlled by adjusting the pH or introducing a suitable catalyst. | youtube.com |

Derivatization Reactions at the this compound Core for Extended Conjugation

The pyrene core is a valuable building block for functional materials due to its unique photophysical and electronic properties. researchgate.net Derivatization of this compound is a key strategy for synthesizing novel molecules with extended π-conjugation, which is crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comuky.edu

A common synthetic route for derivatization begins with the hydrolysis of this compound to 4-hydroxypyrene. The hydroxyl group can then be converted into a more reactive functional group, such as a triflate (OTf) or a halide, which serves as a handle for cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the pyrene ring.

Prominent cross-coupling reactions used for extending conjugation include:

Suzuki-Miyaura Coupling: This reaction couples the pyrene core (as a halide or triflate) with an organoboron compound (e.g., an arylboronic acid). This method is widely used to introduce aryl or heteroaryl substituents. uky.edu

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is an effective method for introducing alkynyl groups, which can significantly extend the π-system. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the introduction of aryl-amine functionalities. These groups are often used in hole-transporting materials. nih.gov

The 4-position is part of the "K-region" of pyrene. mdpi.com Synthetic strategies involving the hydrogenation of pyrene to 4,5,9,10-tetrahydropyrene (B1329359) can be employed to direct electrophilic aromatic substitution to this region, allowing for the introduction of bromo, acetyl, or nitro groups. rsc.org These groups can then be used as starting points for further transformations and cross-coupling reactions to build more complex, conjugated structures. rsc.org

Table 2: Common Derivatization Reactions for Extending Conjugation of the Pyrene Core

| Reaction Type | Reagents/Catalysts | Type of Bond Formed | Resulting Structure | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Arylboronic acid | C-C (Aryl-Aryl) | Pyrene-Aryl | uky.edu |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | C-C (Aryl-Alkynyl) | Pyrene-C≡C-R | nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N (Aryl-Amine) | Pyrene-NR₂ | nih.gov |

| Heck Coupling | Pd catalyst, Base, Alkene | C-C (Aryl-Vinyl) | Pyrene-CH=CH-R | uky.edu |

Electrochemical Characterization of this compound for Redox Behavior

The redox behavior of pyrene derivatives is fundamental to their application in electronic devices, as it determines their ability to accept or donate electrons (act as n-type or p-type materials, respectively). The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry (CV).

The unsubstituted pyrene molecule undergoes both oxidation and reduction. The introduction of substituents onto the pyrene core can significantly alter its redox potentials. The acetate group at the 4-position is generally considered a weak electron-donating group through resonance, which would be expected to lower the oxidation potential (making it easier to oxidize) and make the reduction potential more negative (harder to reduce) compared to unsubstituted pyrene.

Studies on various pyrene derivatives provide a reference for estimating the redox behavior of this compound. For example, pyrene-amide derivatives exhibit reduction potentials around -2.0 V versus a saturated calomel (B162337) electrode (SCE) and oxidation potentials ranging from 1.2 V to 1.4 V vs. SCE. researchgate.net The precise potentials are influenced by the specific structure and attachment point of the amide group. researchgate.net The incorporation of electron-withdrawing groups, such as perfluorobenzonitrile, leads to compounds with stronger electron-accepting ability, while electron-donating groups enhance hole-transporting properties. researchgate.netacs.org

The stability of the radical ions formed upon oxidation or reduction is also a key factor. The extended aromatic system of pyrene helps to delocalize the charge, leading to relatively stable radical cations and anions. The electrochemical behavior can also be influenced by the solvent and electrolyte used in the measurement.

Table 3: Representative Redox Potentials of Pyrene and Related Derivatives

| Compound | Oxidation Potential (Eox vs. SCE) | Reduction Potential (Ered vs. SCE) | Note | Reference |

| Pyrene-Amide (Py N-C) | 1.2 V | ~ -2.0 V | Amide linked via nitrogen | researchgate.net |

| Pyrene-Amide (Py C-N) | 1.4 V | -1.8 V | Amide linked via carbonyl carbon | researchgate.net |

| Benzo[a]pyrene | 1.2 V vs. Ag/AgCl | - | - | mdpi.com |

| This compound (Predicted) | Slightly < 1.3 V | Slightly > -2.1 V | Estimated based on the weak electron-donating nature of the acetate group relative to unsubstituted pyrene. |

Photochemical Stability and Degradation Pathways under Irradiation

Pyrene and its derivatives are photoactive and can undergo degradation upon exposure to light, particularly UV radiation. researchgate.net The photochemical stability of this compound is a critical parameter for its use in applications where it may be exposed to light, such as fluorescent probes or organic electronics.

The photodegradation of the pyrene core often proceeds through a radical mechanism. photobiology.com Upon absorption of a photon, the pyrene molecule is promoted to an excited state (singlet or triplet). photobiology.com In the presence of oxygen, energy transfer can occur to form reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻), which can then attack the pyrene ring. researchgate.net However, it has been noted that singlet oxygen does not react directly with pyrene itself. photobiology.com The degradation can also be initiated by the formation of reactive hydroxyl radicals (•OH), especially in the presence of water and sensitizers, which attack the fused benzene (B151609) rings. photobiology.com

Irradiation of pyrene can lead to the formation of various photoproducts. Common intermediates and final products include 1-hydroxypyrene (B14473), phenaleno[1,9-cd] researchgate.netphotobiology.comdioxine, and 1,8-pyrenequinone. researchgate.net Prolonged or high-energy irradiation can lead to the destruction of the aromatic system, resulting in the formation of more polar, lower-molecular-weight compounds. researchgate.net

The presence of the acetate group at the 4-position may influence the degradation pathway. It could potentially be hydrolyzed photochemically to yield 4-hydroxypyrene, which is itself a known photoproduct of pyrene degradation. Studies on derivatives of pyreneacetic acid have shown that they undergo gradual decomposition under irradiation with λ > 310 nm. cnrs.fr The rate of decomposition is influenced by the nature of the substituent attached to the pyrene core. For instance, the parent pyrene was observed to decompose very rapidly, while certain derivatives showed enhanced stability. cnrs.fr

Table 4: Common Photodegradation Products of the Pyrene Core

| Product | Formation Pathway | Reference |

| 1-Hydroxypyrene | Oxidation via reactive oxygen species | researchgate.net |

| 1,8-Pyrenequinone | Further oxidation of the pyrene ring | researchgate.net |

| Phenaleno[1,9-cd] researchgate.netphotobiology.comdioxine | Intermediate from reaction with ROS | researchgate.net |

| Lower Molecular Weight Compounds | Cleavage of the aromatic ring system upon extensive irradiation | researchgate.net |

Advanced Research Applications of Pyren 4 Yl Acetate in Functional Materials and Chemical Probes

Exploration in Organic Optoelectronic Devices

The unique electronic and photophysical properties of the pyrene (B120774) core make it an attractive component for various organic optoelectronic devices. acs.org The introduction of substituents, such as an acetate (B1210297) group, can modulate these properties, influencing device performance. acs.org

Pyren-4-yl Acetate as a Component in Organic Light-Emitting Diodes (OLEDs)

While specific studies on this compound in OLEDs are not prominent in the literature, the broader family of pyrene derivatives has been extensively investigated as blue-emitting materials and hole transporters. nih.govresearchgate.net Pyrene's rigid, planar structure facilitates strong π-π stacking, which is crucial for charge transport, though it can sometimes lead to fluorescence quenching via excimer formation in the solid state. nih.govworktribe.com

The acetyl group in this compound, being a polar functional group, could enhance its solubility in organic solvents, which is advantageous for solution-based processing of OLEDs. scbt.com Furthermore, the electronic nature of the acetyl group can tune the HOMO and LUMO energy levels of the pyrene core, potentially impacting the color and efficiency of the emission.

Many high-performance OLED materials are synthesized from pyrene precursors. For instance, pyrene-based materials have been developed as efficient blue emitters and hole-transporting materials. acs.orgchinesechemsoc.org A nondoped blue OLED using a pyrene[4,5-d]imidazole derivative demonstrated a maximum external quantum efficiency (ηext) of 8.52% and a high brightness of 75,687 cd/m². chinesechemsoc.org Another example, 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP), when used as a dopant in an OLED, resulted in a pure blue emission with a current efficiency of 3.9 cd/A. rsc.org this compound could potentially serve as a precursor for more complex, high-performance OLED materials through chemical modification of the acetate group.

Table 1: Performance of Selected Pyrene Derivatives in OLEDs

| Pyrene Derivative | Role in OLED | Max. Efficiency | Emission Color | Reference |

|---|---|---|---|---|

| 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) | Emitter | 8.52% (EQE) | Blue | chinesechemsoc.org |

| 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) | Emitter | 3.9 cd/A | Deep-blue | rsc.org |

| Pyridine-appended pyrene derivatives | Hole-Transporting Material | 22.4 cd/A | - | acs.org |

Application in Organic Thin-Film Transistors (OTFTs) as an Active Layer or Dopant

The high charge carrier mobility of pyrene makes it a promising candidate for the active layer in organic thin-film transistors (OTFTs). researchgate.netuky.edu Research has shown that modifying the pyrene core with various functional groups can influence the molecular packing and, consequently, the charge transport properties of the resulting material. researchgate.net

There is a lack of direct research on this compound in OTFTs. However, related pyrene derivatives have shown significant potential. For example, thin films of 4,4′-di(pyren-1-yl)-1,1′-biphenyl exhibited p-type hole-transport behavior with a field-effect mobility of 0.21 cm² V⁻¹ s⁻¹. rsc.org Similarly, pyrene end-capped oligothiophenes have been synthesized and used as active materials in OTFTs, achieving mobilities up to 0.11 cm² V⁻¹ s⁻¹. rsc.org

The acetyl group of this compound could influence its performance in OTFTs by altering its solid-state packing and electronic characteristics. Moreover, this compound could be explored as a molecular dopant in OTFTs. Doping is a common strategy to control charge carrier density and improve device performance. psi.ch The polar nature of the acetyl group might facilitate specific interactions with the host semiconductor material.

Table 2: Performance of Selected Pyrene Derivatives in OTFTs

| Pyrene Derivative | Role in OTFT | Field-Effect Mobility (µFET) | Reference |

|---|---|---|---|

| 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) | Active Layer | 0.21 cm² V⁻¹ s⁻¹ | rsc.org |

| 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene | Active Layer | 0.11 cm² V⁻¹ s⁻¹ | rsc.org |

Role in Organic Photovoltaic Cells and Charge Separation Processes

In the realm of organic photovoltaics (OPVs), pyrene-based materials are utilized for their strong light absorption and excellent charge-transporting properties. whiterose.ac.uk They can function as either electron-donating or electron-accepting components in the active layer of a solar cell, contributing to efficient charge separation and collection. whiterose.ac.ukresearchgate.net

Direct applications of this compound in OPVs have not been reported. However, the potential exists for it to be used as a building block for more complex donor or acceptor molecules. The synthesis of donor-acceptor conjugated polymers often involves pyrene as the electron donor. whiterose.ac.uk The acetate group of this compound could be chemically converted into other functional groups to facilitate polymerization or to attach it to other molecular components. For instance, pyrene-based donor-acceptor polymers have been synthesized for use in bulk heterojunction solar cells, with power conversion efficiencies ranging from 0.33% to 2.06% in initial studies. whiterose.ac.uk

This compound as a Fluorescent Probe in Chemical and Biological Systems

The fluorescence of pyrene is highly sensitive to its local environment, making its derivatives excellent candidates for fluorescent probes. mdpi.com Key features include its long fluorescence lifetime and the characteristic switch between monomer and excimer emission, which can be modulated by the presence of specific analytes or changes in the environment. acs.org

Chemo- and Biosensing Applications (excluding biological effects/dosage)

While this compound has not been specifically developed as a chemosensor, its structure suggests potential sensing mechanisms. The hydrolysis of the acetate group, for example, could be catalyzed by certain metal ions or enzymes, leading to a change in the fluorescence of the pyrene core. This would result in the formation of 4-hydroxypyrene, which has different photophysical properties than the parent acetate. A similar principle has been proposed for other acetate-based probes, such as the use of 4-aminophenyl acetate as a substrate for cholinesterase in biosensors for pesticides. scirp.org

Pyrene derivatives have been successfully employed as fluorescent chemosensors for a wide range of analytes, including metal ions like Hg²⁺ and Cu²⁺, and various anions. mdpi.comacs.org For instance, a pyrene-based probe demonstrated a ratiometric response to Ag⁺ ions in aqueous solution. acs.org Another study showed a pyrene-functionalized calix nih.govarene that could selectively detect acetate anions, where the binding of the anion caused a distinct change in the pyrene's excimer emission. researchgate.net This highlights the sensitivity of the pyrene fluorophore to its immediate chemical surroundings.

In the context of biosensing, pyrene-based probes are used to study biomolecular interactions. rsc.org For example, the attachment of a pyrene derivative at the 4-position has been shown to improve spectral properties for the detection of single-nucleotide polymorphisms in DNA and RNA. nih.gov This indicates that the substitution position on the pyrene core is critical for designing effective biosensors.

Research on Fluorescence Response to Specific Analytes or Environmental Changes

The fluorescence of pyrene and its derivatives is known to be responsive to environmental polarity. The vibronic fine structure of the pyrene monomer emission is particularly sensitive to the polarity of the solvent. While specific studies on the solvatochromic properties of this compound are scarce, research on other substituted pyrenes has shown significant shifts in emission spectra with changing solvent polarity. acs.org

The acetyl group in this compound could also participate in interactions that modulate the fluorescence response. For example, the carbonyl oxygen could act as a hydrogen bond acceptor, leading to changes in fluorescence upon interaction with protic solvents or analytes.

Research on pyrene-functionalized nanoparticles has demonstrated that both monomer and excimer emissions can act as independent sensing channels for the detection of nitroaromatic compounds through fluorescence quenching. acs.org This dual-emission sensing capability enhances the selectivity and reliability of the sensor. Although not demonstrated for this compound specifically, this principle could be applied to develop sensors based on this molecule.

Table 3: Examples of Pyrene-Based Fluorescent Probes and their Analytes

| Pyrene Derivative Type | Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Calix nih.govarene with pyrenylacetamides | Acetate anion | Change in excimer emission | researchgate.net |

| Pyrene-labeled dipeptide | Ag⁺ ions and nanoparticles | Ratiometric change in monomer/excimer emission | acs.org |

| Amphiphilic pyrene derivative | Cu²⁺ and nitro explosives | Quenching of excimer emission | acs.org |

| Pyrene-functionalized nanoparticles | Nitroaromatic compounds | Quenching of monomer and excimer emission | acs.org |

Studies on Molecular Interactions via Fluorescence Polarization Methodologies

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular binding events in solution in real-time. moleculardevices.commdpi.com The methodology is predicated on the interaction of plane-polarized light with a fluorescent molecule, or fluorophore. idex-hs.com When a small, fluorescently labeled molecule, such as this compound, is free in solution, it tumbles rapidly. If this molecule is excited with plane-polarized light, the emitted light will be largely depolarized because the molecule's orientation changes significantly between the moments of absorption and emission. moleculardevices.com Conversely, when the fluorophore binds to a much larger molecule (e.g., a protein or nucleic acid), its rotational motion is significantly slowed. As a result, the molecule remains relatively fixed in orientation during its fluorescence lifetime, and the emitted light retains a high degree of polarization. moleculardevices.commdpi.com

The change in polarization is used to determine the extent of binding. moleculardevices.com Pyrene and its derivatives are frequently employed as fluorescent probes due to their excellent photophysical properties, including a high fluorescence quantum yield and a long fluorescence lifetime, which are sensitive to the local environment. uky.edumdpi.comchinesechemsoc.org In a hypothetical FP-based binding assay, this compound could serve as the fluorescent tracer. The binding of this tracer to a specific receptor protein would be detected by an increase in the measured fluorescence polarization value, typically expressed in millipolarization units (mP). This approach allows for the quantitative analysis of binding affinities and the screening of potential inhibitors in competitive assays. idex-hs.comresearchgate.net The simplicity and speed of FP assays, which eliminate the need for separation steps, make them highly suitable for high-throughput screening applications in drug discovery. moleculardevices.comresearchgate.net

Table 1: Illustrative Fluorescence Polarization Data for a this compound Binding Assay This table presents hypothetical data to demonstrate the principle of a fluorescence polarization binding assay.

| State of this compound (Tracer) | Molecular Size | Rotational Speed | Resulting Polarization (mP) |

| Unbound in solution | Small | Fast | 50 |

| Bound to a large protein (e.g., 150 kDa) | Large | Slow | 350 |

Supramolecular Chemistry and Self-Assembly of this compound-Based Structures

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. The inherent properties of the pyrene moiety make its derivatives, including this compound, excellent candidates for designing self-assembling systems. nih.gov The large, planar, and electron-rich surface of pyrene promotes strong π-π stacking interactions, which are a primary driving force for aggregation. uky.educhinesechemsoc.org

The self-assembly of pyrene derivatives can lead to various well-defined nanostructures, such as nanofibers, nanodisks, and spherical nanoparticles. mdpi.comresearchgate.net A key photophysical characteristic of pyrene is its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity (3-4 Å). mdpi.com This results in a distinct, broad, and structureless red-shifted emission in the fluorescence spectrum (around 450-500 nm), which serves as a hallmark of pyrene aggregation. chinesechemsoc.org The nature of the substituent on the pyrene core, such as the acetate group in this compound, can significantly influence the geometry and stability of the resulting supramolecular structures. The acetate group can participate in hydrogen bonding or respond to external stimuli like pH or the presence of specific ions, thereby offering a mechanism to control the assembly and disassembly process. researchgate.net For instance, studies on a pyrene-based bolaamphiphile demonstrated that the addition of acetate ions could induce a morphological transition from nanodisks to nanotubes, accompanied by a significant enhancement in fluorescence. researchgate.net

The arrangement of molecules within the aggregate determines its photophysical properties. researchgate.net Assemblies can be classified as J-aggregates, where molecules are arranged in a head-to-tail fashion leading to red-shifted absorption and enhanced fluorescence, or H-aggregates, with a face-to-face arrangement that typically causes blue-shifted absorption and fluorescence quenching. researchgate.net The design of bis(pyrene) derivatives has shown that the nature of the linker connecting the two pyrene units is crucial in directing the formation of either J-type or H-type aggregates in the solid state. researchgate.net

Table 2: Examples of Supramolecular Structures from Pyrene Derivatives

| Pyrene Derivative Type | Driving Interaction(s) | Resulting Supramolecular Structure | Key Finding |

| Amphiphilic Pyrene with charged head-group acs.org | Electrostatic interactions, π-π stacking | Helical aggregates, rings | Chiral molecules can induce helicity in the supramolecular assembly of an achiral pyrene derivative. acs.org |

| Pyrene-based Bolaamphiphile researchgate.net | π-π stacking, Host-guest interaction | Nanodisks, Nanotubes | Acetate ions can bind to the head groups and trigger a morphological change in the self-assembled structure. researchgate.net |

| Bis(pyrene) with varied linkers researchgate.net | π-π stacking, Linker conformation | J-aggregates (nanodots), H-aggregates (nanosheets) | The linker structure dictates the molecular packing and resulting aggregate type (J vs. H) and morphology. researchgate.net |

| Pyrene with pyridyl termini nih.gov | Metal-coordination, π-π stacking | 2D arrays, 1D chains, Kagomé networks | The number and position of functional groups allow for precise tailoring of complex, porous networks on a surface. nih.gov |

Development of Novel Materials through Covalent and Non-Covalent Functionalization of this compound

The unique properties of the pyrene core can be imparted to other materials through either covalent or non-covalent functionalization, creating advanced hybrid materials for applications in electronics and energy storage. uky.edursc.org

Covalent Functionalization involves the formation of strong, stable chemical bonds between this compound (or a derivative thereof) and a target material. While the pyrene ring itself can undergo reactions, a more common strategy involves using the functional group. chalmers.seacs.org For this compound, the acetate group could first be hydrolyzed to a hydroxyl group, yielding 4-hydroxypyrene. This hydroxyl group can then act as a reactive site for forming ether or ester linkages to polymer backbones or surfaces. Alternatively, synthetic routes can be designed to create pyrene derivatives with specific reactive handles, such as amines, carboxylic acids, or alkynes, suitable for attachment to other molecules or nanomaterials. For example, 4-(pyren-4-yl)butanehydrazide has been covalently attached to oxidized carbon nano-onions via an amidation reaction, significantly improving the material's specific capacitance for supercapacitor applications. researchgate.netmdpi.com Similarly, pyrene-functionalized polymers have been synthesized for use in organic radical batteries, where the pyrene unit is attached via an amide or ester linkage. rsc.org These covalent strategies produce robust materials where the pyrene unit is permanently integrated.

Non-Covalent Functionalization leverages weaker, reversible interactions, primarily the strong π-π stacking affinity of the planar pyrene ring for the graphitic surfaces of carbon nanomaterials like graphene and carbon nanotubes (CNTs). rsc.orgarxiv.org This approach is advantageous as it can modify the properties of these materials without disrupting their desirable intrinsic electronic structure. chalmers.se this compound can adsorb onto the surface of a reduced graphene oxide (RGO) sheet or a CNT, acting as a "molecular glue" or anchor. rsc.orgrsc.org This non-covalent attachment can dramatically improve the dispersion of these carbon nanomaterials in various solvents, which is a major challenge for their processing and application. researchgate.net For example, a pyrene-terminal polymer was shown to effectively functionalize and disperse RGO sheets in an organic solvent, with the pyrene moiety acting as an anchor to the graphene surface. rsc.org This method allows for the creation of composites with high electrical conductivity and processability, suitable for use in electrochemical devices and polymer nanocomposites. rsc.orgresearchgate.net

Table 3: Comparison of Functionalization Strategies for Pyrene Derivatives

| Functionalization Type | Method | Key Interaction | Advantage(s) | Example Application |

| Covalent | Amidation, Esterification, Click Chemistry researchgate.netacs.orgresearchgate.net | Covalent Bond | High stability, permanent modification | Functionalized carbon nano-onions for supercapacitors. mdpi.com |

| Non-Covalent | Solution mixing, sonication rsc.orgresearchgate.net | π-π Stacking | Preserves electronic properties of substrate, simpler process | Dispersing carbon nanotubes in a polymer matrix for conductive composites. researchgate.net |

Conclusion and Future Research Directions for Pyren 4 Yl Acetate

Synthesis and Advanced Characterization Prospects

The synthesis of Pyren-4-yl acetate (B1210297), while not extensively documented, can be envisioned through established chemical transformations. A plausible synthetic pathway involves the acetylation of 4-hydroxypyrene (also known as pyren-4-ol). This precursor can be obtained from pyrene (B120774) through a multi-step process. A known method for a similar compound, 1-hydroxypyrene (B14473), involves the Friedel-Crafts acylation of pyrene with acetyl chloride to form acetylpyrene, followed by a Baeyer-Villiger oxidation to yield 1-acetoxypyrene, which is then saponified to 1-hydroxypyrene. google.com A similar strategy could likely be adapted for the synthesis of 4-hydroxypyrene, which would then be acetylated to Pyren-4-yl acetate.

The direct acetylation of 4-hydroxypyrene would likely proceed via standard esterification methods, such as reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst.

Once synthesized, a thorough characterization of this compound would be crucial. Advanced analytical techniques would provide a comprehensive understanding of its molecular structure and purity.

Table 1: Prospective Advanced Characterization Techniques for this compound

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the precise arrangement of protons and carbons in the molecule. | The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrene core and a distinct singlet for the methyl protons of the acetate group. The ¹³C NMR spectrum would reveal the carbon skeleton, including the carbonyl carbon of the acetate group. For comparison, the ¹H NMR spectrum of a related compound, sodium 6-acetoxypyrene-1-sulphonate, has been reported. rsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | A strong absorption band corresponding to the C=O stretching vibration of the ester group is anticipated, typically in the range of 1760-1735 cm⁻¹. The spectrum would also show bands for aromatic C-H and C=C stretching. The FT-IR spectrum of sodium 8-acetoxypyrene-1-sulphonate is available in the literature and can serve as a reference. rsc.org |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns could provide further structural confirmation. Gas chromatography-mass spectrometry (GC-MS) has been used to analyze related nitroacetoxypyrenes. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. | A single, sharp peak in the HPLC chromatogram would indicate a high degree of purity. HPLC has been used to confirm the purity of intermediates like 1-acetoxypyrene. google.com |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms in the solid state. | This technique would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its material properties. |

Emerging Theoretical and Computational Research Frontiers

Theoretical and computational chemistry offer powerful tools to predict and understand the properties of molecules like this compound before their synthesis and experimental investigation. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for exploring the electronic structure and optical properties of pyrene derivatives.

Future computational research on this compound could focus on several key areas:

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution is fundamental. The acetate group, being a weak electron-donating group, is expected to influence the electronic properties of the pyrene core. Theoretical studies on pyrene substituted with other electron-donating groups have shown a decrease in the HOMO-LUMO energy gap.

Excited State Properties: TD-DFT calculations can predict the absorption and emission spectra, providing insights into the photophysical behavior of this compound. This would be crucial for evaluating its potential in applications such as organic light-emitting diodes (OLEDs).

Molecular Electrostatic Potential (MEP): MEP maps can reveal the regions of the molecule that are electron-rich or electron-poor, which is important for understanding its reactivity and intermolecular interactions.

Charge Transport Properties: For applications in organic electronics, computational models can estimate the reorganization energy and charge transfer integrals to predict the charge mobility (both hole and electron) of this compound in the solid state.

Table 2: Potential Theoretical Research Areas for this compound

| Research Area | Computational Method | Potential Insights |

| Electronic Structure | Density Functional Theory (DFT) | HOMO-LUMO energy gap, electron density distribution, impact of the acetate group on the pyrene core's electronics. |

| Optical Properties | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and fluorescence emission spectra, understanding of excited states. |

| Reactivity and Interactions | Molecular Electrostatic Potential (MEP) | Identification of sites for electrophilic and nucleophilic attack, prediction of intermolecular interaction modes. |

| Charge Transport | DFT and Marcus Theory | Estimation of hole and electron mobility for potential applications in organic semiconductors. |

Unexplored Applications in Advanced Materials Science

The unique photophysical properties of the pyrene core, combined with the functional handle provided by the acetate group, open up possibilities for the application of this compound in advanced materials science. While these applications are currently unexplored for this specific molecule, we can extrapolate from the known uses of other pyrene derivatives.

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives are known for their high fluorescence quantum yields and are used as blue emitters in OLEDs. The introduction of an acetate group could modulate the emission wavelength and solid-state packing, potentially leading to new or improved emissive materials.

Organic Field-Effect Transistors (OFETs): The pyrene moiety is a good candidate for the active layer in OFETs due to its potential for high charge carrier mobility. The acetate group could influence the molecular packing in thin films, which is a critical factor for efficient charge transport.

Fluorescent Probes and Sensors: The fluorescence of pyrene is sensitive to its local environment. The acetate group could be hydrolyzed by specific enzymes, leading to a change in the fluorescence properties. This could be exploited for the development of chemosensors or biosensors.

Functionalization of Nanomaterials: The pyrene unit is known to interact strongly with the surface of carbon nanomaterials like graphene and carbon nanotubes via π-π stacking. This compound could be used to non-covalently functionalize these materials, and the acetate group could then be used for further chemical modifications or to impart specific solubility properties.

Table 3: Potential Applications of this compound in Materials Science

| Application Area | Rationale | Potential Advantage |

| Organic Electronics (OLEDs, OFETs) | Pyrene core's favorable electronic and photophysical properties. | The acetate group could tune the emission color, solid-state morphology, and charge transport characteristics. |

| Chemical and Biological Sensing | Environment-sensitive fluorescence of pyrene and the reactive nature of the ester group. | Development of novel "turn-on" or "turn-off" fluorescent probes for specific analytes or enzymatic activity. |

| Surface Modification of Nanomaterials | Strong π-π stacking interaction of the pyrene moiety with graphitic surfaces. | A versatile molecule for the non-covalent functionalization of graphene or carbon nanotubes, with the acetate providing a site for further reactions. |

This compound, while currently under the radar of mainstream chemical research, holds significant promise as a building block for novel materials and as a subject for fundamental scientific inquiry. The foreseeable synthesis and detailed characterization of this compound will pave the way for a deeper understanding of how the acetate functionality modulates the well-known properties of the pyrene core. Theoretical and computational studies will be invaluable in guiding these experimental efforts and in predicting the most promising avenues for application. The exploration of this compound in advanced materials science, from organic electronics to sensing, could unlock new technologies and further expand the already impressive utility of the pyrene scaffold.

Q & A

Q. What are the recommended methods for synthesizing Pyren-4-yl acetate and ensuring its purity?

this compound can be synthesized via acetylation of pyren-4-ol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Critical steps include:

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Use - and -NMR to confirm acetyl group integration and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight.

- Purity verification : Gas chromatography (GC) or HPLC with UV detection to ensure >95% purity, referencing retention times against standards .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- UV-Vis spectroscopy : To analyze π-π* transitions in the pyrene moiety, useful for studying electronic properties.

- Fluorescence spectroscopy : Pyrene’s strong emission profile allows monitoring of environmental effects (e.g., solvent polarity).

- NMR : -NMR identifies the acetyl methyl group (δ ~2.5 ppm) and pyrenyl protons (δ 7.5–8.5 ppm).

- FT-IR : Confirms ester carbonyl stretch (~1740 cm) and C-O stretching (~1240 cm). Consistency with literature data is critical for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or experimental artifacts. Methodological steps include:

- Refinement : Use SHELXL for high-resolution data to model disorder or anisotropic displacement parameters .

- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to identify outliers.

- Statistical analysis : Apply Hamilton R-factor ratios to assess model plausibility and compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What methodologies are appropriate for assessing the thermodynamic stability of this compound under varying experimental conditions?

Stability studies should integrate:

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under inert/oxidizing atmospheres.

- Differential scanning calorimetry (DSC) : Measure phase transitions and enthalpy changes.

- Kinetic studies : Monitor ester hydrolysis rates in aqueous buffers (pH 2–12) via HPLC, applying Arrhenius equations to extrapolate shelf-life. Data interpretation must account for solvent effects and catalytic impurities .

Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity?

A hybrid approach involves:

- DFT calculations : Optimize molecular geometry (e.g., using Gaussian or ORCA) to predict electrophilic/nucleophilic sites.

- Molecular dynamics (MD) simulations : Study solvation effects or interactions with biological targets (e.g., lipid membranes).

- Experimental validation : Compare computed IR/Raman spectra with experimental data to refine force fields. Discrepancies between theory and experiment may indicate neglected solvent or entropy effects .

Q. How should researchers address uncertainties in quantifying this compound in complex matrices (e.g., environmental samples)?

Analytical workflows must include:

- Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound.

- Calibration : Use isotope-labeled internal standards (e.g., -acetylated pyrene) to correct for matrix effects.